4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions to form the desired triazole-thiol compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thioethers
Scientific Research Applications
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating the activity of specific proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both pyrazole and triazole rings provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
4-methyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-11-6(9-10-7(11)13)5-3-4-8-12(5)2/h3-4H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKZFVRSDRABSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNC(=S)N2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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